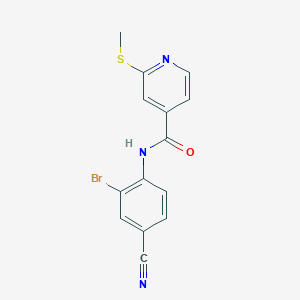
N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide, also known as BAY 73-6691, is a small molecule inhibitor of soluble guanylate cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and renal disease.
Mécanisme D'action
N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691 inhibits sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac function. By inhibiting sGC, N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691 increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and improved cardiac function.
Biochemical and Physiological Effects
N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and improved cardiac function. It also reduces myocardial fibrosis and proteinuria, which are common complications of heart failure and renal disease, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in animal models and has shown promising results in various diseases. However, there are also some limitations to using N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691 in lab experiments. It may have off-target effects that can complicate the interpretation of results. It may also have limited efficacy in certain disease models.
Orientations Futures
There are several future directions for the study of N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691. Firstly, more studies are needed to elucidate the molecular mechanisms of N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691 in various diseases. Secondly, clinical trials are needed to determine the safety and efficacy of N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691 in humans. Thirdly, more studies are needed to identify potential off-target effects of N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691 and develop strategies to mitigate them. Finally, more studies are needed to optimize the synthesis and formulation of N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691 for clinical use.
Méthodes De Synthèse
The synthesis of N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691 involves several steps. Firstly, 2-bromo-4-cyanophenylamine is reacted with 2-chloro-5-methylpyridine-4-carboxylic acid to form 2-bromo-4-cyanophenyl-2-(methylsulfanyl)pyridine-4-carboxamide. This compound is then treated with trifluoroacetic acid to remove the methylsulfanyl protecting group, resulting in the final product, N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691.
Applications De Recherche Scientifique
N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases. In pulmonary hypertension, N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691 has been shown to improve exercise capacity and reduce pulmonary vascular resistance in animal models. In heart failure, N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691 has been shown to improve cardiac function and reduce myocardial fibrosis. In renal disease, N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691 has been shown to reduce proteinuria and improve renal function.
Propriétés
IUPAC Name |
N-(2-bromo-4-cyanophenyl)-2-methylsulfanylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c1-20-13-7-10(4-5-17-13)14(19)18-12-3-2-9(8-16)6-11(12)15/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDQWJIKYOAKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2784746.png)
![9-ethoxy-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2784750.png)
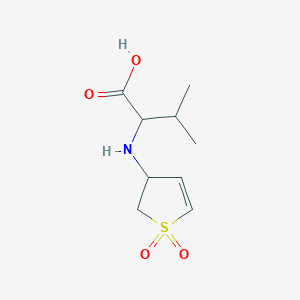

![[1-(3,6-Dihydro-2H-pyran-4-yl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2784757.png)

![{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol](/img/structure/B2784759.png)
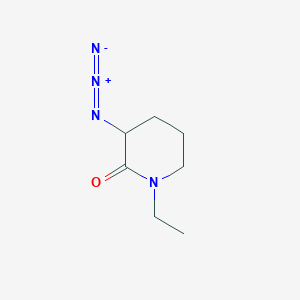
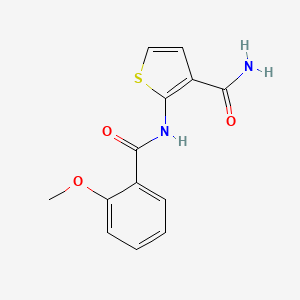

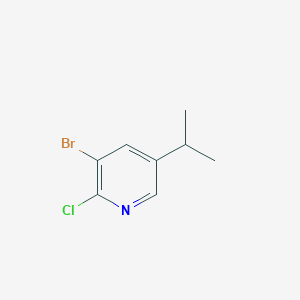
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2784765.png)
![5-(2-Bromophenyl)sulfonyl-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2784766.png)
![2-Chloro-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2784768.png)